Cas no 2201572-29-2 (N-[3-[4-(1-Naphthalenyl)-1-piperidinyl]-3-oxopropyl]-2-propenamide)

N-[3-[4-(1-Naphthalenyl)-1-piperidinyl]-3-oxopropyl]-2-propenamide structure
2201572-29-2 structure
Product Name:N-[3-[4-(1-Naphthalenyl)-1-piperidinyl]-3-oxopropyl]-2-propenamide
CAS No:2201572-29-2
MF:C21H24N2O2
MW:336.427465438843
CID:5410551
PubChem ID:146091969
Update Time:2025-07-18

N-[3-[4-(1-Naphthalenyl)-1-piperidinyl]-3-oxopropyl]-2-propenamide Chemical and Physical Properties

Names and Identifiers

    • 2201572-29-2
    • N-{3-[4-(naphthalen-1-yl)piperidin-1-yl]-3-oxopropyl}prop-2-enamide
    • Z1479157733
    • N-[3-(4-Naphthalen-1-ylpiperidin-1-yl)-3-oxopropyl]prop-2-enamide
    • EN300-26577551
    • N-[3-[4-(1-Naphthalenyl)-1-piperidinyl]-3-oxopropyl]-2-propenamide
    • Inchi: 1S/C21H24N2O2/c1-2-20(24)22-13-10-21(25)23-14-11-17(12-15-23)19-9-5-7-16-6-3-4-8-18(16)19/h2-9,17H,1,10-15H2,(H,22,24)
    • InChI Key: CQSSSRNRBJDKKP-UHFFFAOYSA-N
    • SMILES: C(NCCC(N1CCC(C2=C3C(C=CC=C3)=CC=C2)CC1)=O)(=O)C=C

Computed Properties

  • Exact Mass: 336.183778013g/mol
  • Monoisotopic Mass: 336.183778013g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 482
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 49.4Ų

Experimental Properties

  • Density: 1.143±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 614.4±55.0 °C(Predicted)
  • pka: 14.58±0.46(Predicted)

N-[3-[4-(1-Naphthalenyl)-1-piperidinyl]-3-oxopropyl]-2-propenamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26577551-0.05g
N-{3-[4-(naphthalen-1-yl)piperidin-1-yl]-3-oxopropyl}prop-2-enamide
2201572-29-2 95.0%
0.05g
$246.0 2025-03-20

Additional information on N-[3-[4-(1-Naphthalenyl)-1-piperidinyl]-3-oxopropyl]-2-propenamide

Research Brief on N-[3-[4-(1-Naphthalenyl)-1-piperidinyl]-3-oxopropyl]-2-propenamide (CAS: 2201572-29-2)

N-[3-[4-(1-Naphthalenyl)-1-piperidinyl]-3-oxopropyl]-2-propenamide (CAS: 2201572-29-2) is a novel chemical compound that has recently garnered attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The presence of the naphthalene and piperidine moieties, coupled with the acrylamide functional group, suggests its potential as a modulator of biological targets, particularly in the context of enzyme inhibition or receptor binding.

Recent studies have focused on elucidating the pharmacological properties and mechanisms of action of this compound. Preliminary in vitro assays indicate that N-[3-[4-(1-Naphthalenyl)-1-piperidinyl]-3-oxopropyl]-2-propenamide exhibits significant activity against specific protein kinases, which are often implicated in cancer and inflammatory diseases. The compound's ability to selectively inhibit these kinases while maintaining a favorable toxicity profile makes it a candidate for further drug development.

The synthesis of N-[3-[4-(1-Naphthalenyl)-1-piperidinyl]-3-oxopropyl]-2-propenamide involves a multi-step organic synthesis process, starting from commercially available precursors. Key steps include the coupling of 1-naphthylpiperidine with an acrylamide derivative under controlled conditions to ensure high yield and purity. Advanced analytical techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm the compound's structure and purity, which are critical for its subsequent biological evaluation.

In vivo studies using animal models have provided preliminary evidence of the compound's efficacy and safety. For instance, in a murine model of rheumatoid arthritis, administration of N-[3-[4-(1-Naphthalenyl)-1-piperidinyl]-3-oxopropyl]-2-propenamide resulted in a marked reduction in inflammatory markers and joint swelling. These findings suggest that the compound may have therapeutic potential for autoimmune and inflammatory conditions, although further studies are needed to fully understand its pharmacokinetics and pharmacodynamics.

Despite these promising results, challenges remain in the development of N-[3-[4-(1-Naphthalenyl)-1-piperidinyl]-3-oxopropyl]-2-propenamide as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through structural optimization and formulation strategies. Researchers are currently exploring derivatives of this compound to enhance its drug-like properties while retaining its biological activity.

In conclusion, N-[3-[4-(1-Naphthalenyl)-1-piperidinyl]-3-oxopropyl]-2-propenamide represents a promising lead compound in the field of chemical biology and drug discovery. Its unique structure and preliminary biological activity warrant further investigation to fully exploit its therapeutic potential. Future research should focus on optimizing its pharmacological profile and advancing it through preclinical and clinical development stages.

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